N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide
Overview
Description
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropane ring, which is known for its strained nature and reactivity, making it a valuable subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropane ring. One common method involves the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. This intermediate is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide.
Reduction: Formation of N-(2-methoxy-4-aminophenyl)-2-phenylcyclopropane-1-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of cyclopropane rings and the effects of substituents on chemical reactions.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrophenyl isothiocyanate: Shares the 2-methoxy-4-nitrophenyl moiety but differs in the functional group attached to the phenyl ring.
2-Methoxy-4-nitrophenyl isocyanate: Similar structure but with an isocyanate group instead of the carboxamide group.
Uniqueness
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-2-phenylcyclopropane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-23-16-9-12(19(21)22)7-8-15(16)18-17(20)14-10-13(14)11-5-3-2-4-6-11/h2-9,13-14H,10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHUBXRIZJCFAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2CC2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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